N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
The chemical interest in thiophene derivatives, especially those substituted with trifluoromethylphenyl groups, lies in their diverse range of applications, including their use as intermediates in organic synthesis, potential biological activities, and material science applications. These compounds often exhibit unique physical and chemical properties due to the presence of both the thiophene moiety and the trifluoromethylphenyl group.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions under specific conditions to introduce the desired substituents onto the thiophene core. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine, demonstrating a common route to achieve substitution on the thiophene ring (Çakmak et al., 2022).
Molecular Structure Analysis
Structural and vibrational studies, such as those done on similar thiourea derivatives, utilize techniques like FTIR, NMR, and X-ray diffraction to elucidate the molecular geometry, conformation, and intramolecular interactions. These analyses reveal the spatial arrangement of atoms and the molecular conformation stabilized by intramolecular hydrogen bonding (Saeed et al., 2011).
Scientific Research Applications
Inhibitors of Gene Expression
Studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally related to N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, showed its potential as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Modifications on the pyrimidine portion of the molecule highlighted the critical nature of specific groups for maintaining activity, with implications for designing compounds with improved oral bioavailability and gastrointestinal permeability (Palanki et al., 2000).
Structural and Vibrational Studies
A structural and vibrational study on a thiourea derivative, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, provided insights into the molecular conformation stabilized by intramolecular hydrogen bonding. The study contributes to understanding how subtle changes in molecular structure can influence the properties of related compounds (Saeed et al., 2011).
Antimicrobial Activity
Research on acylthioureas, including derivatives of this compound, has shown significant antimicrobial activity against bacteria known for biofilm formation. These findings suggest the potential of these derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-1-4-9(7-8)16-11(17)10-5-2-6-18-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWPIDJEOUAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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